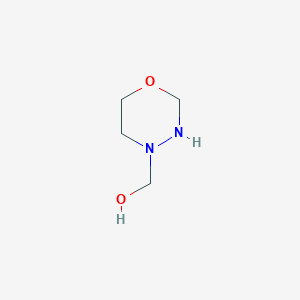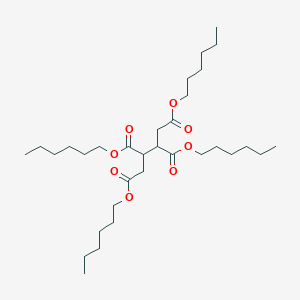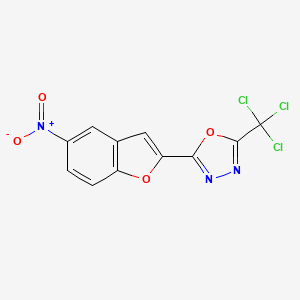
2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carbon disulfide, followed by cyclization with chlorinating agents such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Reduction of Nitro Group: Formation of 2-(5-Amino-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole.
Substitution of Trichloromethyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzofuran ring may also interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole: Lacks the trichloromethyl group.
2-(5-Nitro-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a trichloromethyl group.
Uniqueness
2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of both the nitro group and the trichloromethyl group, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
93641-32-8 |
|---|---|
Formule moléculaire |
C11H4Cl3N3O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-(5-nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H4Cl3N3O4/c12-11(13,14)10-16-15-9(21-10)8-4-5-3-6(17(18)19)1-2-7(5)20-8/h1-4H |
Clé InChI |
DTKJQBNONLDEDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C3=NN=C(O3)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
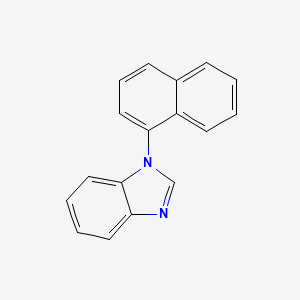
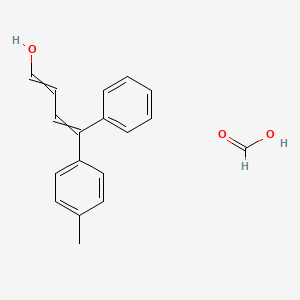
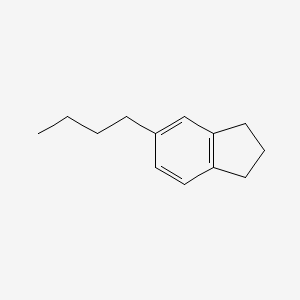
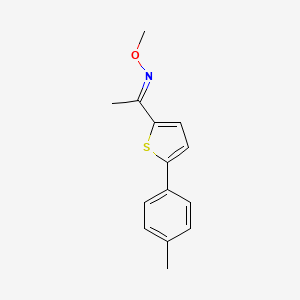
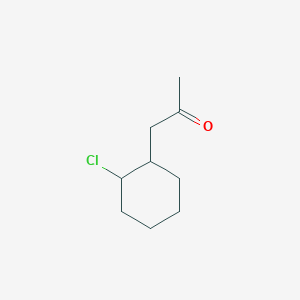
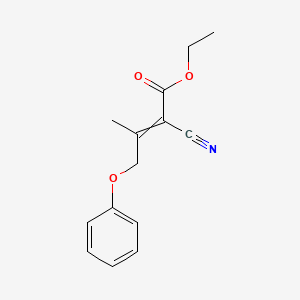

![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
